Rapanone

Vue d'ensemble

Description

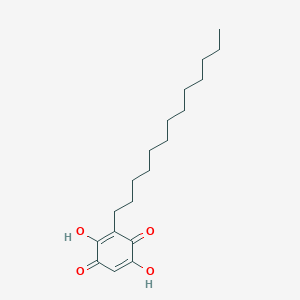

La rapanone est une simple alkyl-dihydroxybenzoquinone dérivée de plantes. Elle est structurellement similaire à l'embéline, un agent cytotoxique bien connu. La this compound est principalement extraite des feuilles de l'Ardisia crenata Sims à baies blanches . Elle a montré une activité cytotoxique significative contre diverses lignées de cellules cancéreuses, ce qui en fait un composé d'intérêt dans la recherche pharmacologique .

Applications De Recherche Scientifique

Cytotoxic Properties

Rapanone has demonstrated significant cytotoxic effects against various cancer cell lines. A study indicated that this compound induces apoptosis in HepG2 liver cancer cells through mitochondrial dysfunction, characterized by a concentration-dependent dissipation of mitochondrial membrane potential and ATP depletion. The half-maximal inhibitory concentration (IC50) values for HepG2 cells were reported at approximately 27.89 µM, while primary rat hepatocytes exhibited a higher IC50 of 35.58 µM, indicating selective toxicity towards cancer cells over normal cells .

Table 1: Cytotoxic Activity of this compound Against Various Cancer Cell Lines

Derivatives and Enhanced Bioactivity

Research into the synthesis of this compound derivatives has revealed promising enhancements in bioactivity. Modifications to the this compound scaffold, such as alkylation or the introduction of nitrogen-containing heterocycles, have resulted in compounds with improved cytotoxicity against specific cancer cell lines . For instance, some derivatives exhibited antibacterial properties against pathogens like Staphylococcus aureus and enhanced activity against human colon carcinoma cells .

Table 2: this compound Derivatives and Their Activities

| Derivative Type | Activity | Reference |

|---|---|---|

| Alkylated Derivatives | Increased cytotoxicity | |

| Dihydropyran | Antibacterial activity | |

| Nitrogen-Containing | Enhanced cytotoxicity |

Therapeutic Potential Beyond Cancer

Beyond its anticancer properties, this compound has shown potential in other therapeutic areas. For instance, it has been investigated for its antioxidant and anti-inflammatory activities, which may contribute to broader applications in treating various diseases associated with oxidative stress . Additionally, the combination of this compound with other compounds has been explored for synergistic effects in treating leishmaniasis and fungal infections .

Future Directions in Research

The ongoing research into this compound focuses on several key areas:

- Optimization of Extraction : Studies are exploring optimal conditions for extracting this compound from natural sources to enhance yield and purity for further research and potential clinical applications .

- Computational Drug Discovery : Integrating computational methodologies to predict the biological activity of this compound derivatives could expedite drug discovery processes .

- Clinical Trials : Future clinical trials will be essential to evaluate the safety and efficacy of this compound in human subjects.

Mécanisme D'action

- Downstream Effects : Alterations in lipid signaling can influence inflammation, cell proliferation, and oxidative stress .

Target of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Analyse Biochimique

Biochemical Properties

Rapanone interacts with various enzymes, proteins, and other biomolecules. It is a potent and selective inhibitor of human synovial phospholipase A2, with an IC50 of 2.6 μM . This interaction plays a crucial role in its anti-inflammatory effects .

Cellular Effects

This compound exhibits high cytotoxic activity against various types of cancer cells . For instance, it has been shown to inhibit the cell viability of primary rat hepatocytes and HepG2 cells . This compound induces a concentration-dependent mitochondrial membrane potential dissipation, ATP depletion, hydrogen peroxide generation, and phosphatidyl serine externalization in HepG2 cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting electron transport at Complex III, promoting mitochondrial dysfunction . This inhibition impairs mitochondrial respiration, potentially contributing to its toxicity towards cancer cells .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La rapanone peut être synthétisée par alkylation réductrice en C. Cette méthode implique un protocole d'alkylation réductrice en C en une seule étape utilisant une condition de réaction sans métal, à température ambiante. Ce processus peut être mis à l'échelle pour une synthèse à l'échelle du gramme avec un excellent rendement allant jusqu'à 93% . Le produit obtenu par cette méthode subit un protocole de purification simple .

Méthodes de Production Industrielle : À des fins industrielles, la this compound est généralement extraite des feuilles d'Ardisia crenata Sims en utilisant des méthodes telles que le reflux à chaud, l'agitation et l'extraction assistée par ultrasons. La méthode la plus efficace et la plus économique s'est avérée être une extraction assistée par ultrasons de 20 minutes avec de l'acétate d'éthyle ou du chloroforme .

Analyse Des Réactions Chimiques

Types de Réactions : La rapanone subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et Conditions Communs :

Oxydation : La this compound peut être oxydée en utilisant des agents oxydants courants.

Réduction : L'alkylation réductrice en C est une réaction clé pour la synthèse de dérivés de this compound.

Substitution : Des réactions de substitution peuvent être effectuées en utilisant des nucléophiles appropriés dans des conditions appropriées.

Produits Principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound, qui se sont avérés posséder des propriétés thérapeutiques améliorées .

4. Applications de la Recherche Scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Chimie : Elle est utilisée dans la synthèse de nouveaux dérivés ayant des avantages thérapeutiques potentiels.

5. Mécanisme d'Action

La this compound exerce ses effets par divers mécanismes :

Activité Cytotoxique : Elle présente une activité cytotoxique élevée contre les lignées de cellules cancéreuses en induisant l'apoptose.

Activité Antioxydante : La this compound agit comme un antioxydant en piégeant les radicaux libres et en réduisant le stress oxydatif.

Propriétés Anti-inflammatoires et Antibactériennes : Elle possède également des propriétés anti-inflammatoires et antibactériennes.

Comparaison Avec Des Composés Similaires

La rapanone est structurellement similaire à l'embéline, une autre alkyl-dihydroxybenzoquinone. Les deux composés présentent une activité cytotoxique, mais la this compound a montré un profil de sécurité plus favorable et une sélectivité plus élevée envers les cellules cancéreuses . D'autres composés similaires comprennent la doxorubicine, un dérivé de la quinone utilisé en chimiothérapie .

Composés Similaires :

- Embeline

- Doxorubicine

La this compound se distingue par son activité cytotoxique élevée, sa bonne sélectivité et son profil de sécurité favorable, ce qui en fait un composé prometteur pour des recherches et des développements futurs .

Activité Biologique

Rapanone, a naturally occurring benzoquinone, has garnered attention for its diverse biological activities, particularly in the fields of oncology and antioxidant research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its ability to inhibit mitochondrial respiration, which plays a crucial role in its cytotoxic effects on cancer cells. Its chemical structure allows it to interact with various biological targets, leading to significant antioxidant and anti-inflammatory activities. The compound has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative damage .

Biological Activities

1. Antioxidant Activity:

this compound exhibits potent antioxidant properties, which are critical in mitigating oxidative stress-related diseases. The compound's ability to reduce reactive oxygen species (ROS) levels has been documented in several studies.

2. Cytotoxicity:

Research indicates that this compound demonstrates significant cytotoxic effects against various human cancer cell lines, including HepG2 liver cancer cells and other tumor types. The mechanism involves the induction of apoptosis through mitochondrial pathways .

3. Anti-inflammatory Effects:

In addition to its cytotoxic properties, this compound has been shown to possess anti-inflammatory activities. It inhibits pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in inflammatory diseases .

Data Table: Summary of Biological Activities

Case Studies and Research Findings

Study 1: Cytotoxic Effects on Cancer Cells

A study conducted by researchers at the SRM Institute of Science and Technology evaluated the cytotoxicity of this compound against a panel of human carcinoma cells. The results indicated that this compound significantly inhibited cell viability in a dose-dependent manner, with IC50 values suggesting strong potential for therapeutic use against liver cancer .

Study 2: Antioxidant Mechanisms

In another investigation, this compound was assessed for its antioxidant capabilities using various assays that measure radical scavenging activity. The findings revealed that this compound effectively reduced lipid peroxidation and increased the activity of endogenous antioxidant enzymes, supporting its role as a protective agent against oxidative damage .

Propriétés

IUPAC Name |

2,5-dihydroxy-3-tridecylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(22)16(20)14-17(21)19(15)23/h14,20,23H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKNOBHCKRZHIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC1=C(C(=O)C=C(C1=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205915 | |

| Record name | Rapanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573-40-0 | |

| Record name | Rapanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=573-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rapanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rapanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rapanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 573-40-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RAPANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH52PPU72X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.